molecular formula C13H15ClO2 B3024735 1-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 58880-37-8

1-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No.: B3024735
CAS No.: 58880-37-8
M. Wt: 238.71 g/mol
InChI Key: UPNXUJXIIZGXLQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₁₃H₁₅ClO₂ and a molecular weight of 238.71 g/mol It is characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

It’s known that this compound is a nucleophilic reagent , which suggests it may interact with electrophilic sites in biological molecules.

Mode of Action

As a nucleophilic reagent, 1-(4-Chlorophenyl)cyclohexanecarboxylic acid can react with amines by displacement of the amino group . This interaction can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Its parent compound, cyclohexanecarboxylic acid, is known to be a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene .

Pharmacokinetics

Its molecular weight of 23871 g/mol suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its melting point is between 150°C to 156°C , suggesting it is stable at normal physiological temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (co), carbon dioxide (co2), and hydrogen chloride gas .

Preparation Methods

Chemical Reactions Analysis

1-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)cyclohexanecarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclohexanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-(4-chlorophenyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNXUJXIIZGXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207586
Record name 1-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-37-8
Record name 1-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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